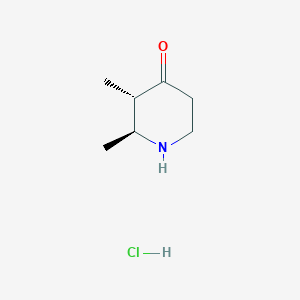
(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “2S,3S” notation indicates the stereochemistry of the molecule, meaning it has two chiral centers at the 2nd and 3rd carbon atoms in the ring, both of which are in the S (sinister, left) configuration . The “4-one” indicates a ketone functional group at the 4th position of the ring. The compound is a hydrochloride, meaning it forms a salt with hydrochloric acid .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, introduction of the methyl groups at the correct chiral centers, and the formation of the ketone at the 4th position. The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis
The molecule has a six-membered piperidine ring, which is saturated and contains a nitrogen atom. It has two methyl groups attached to the 2nd and 3rd carbon atoms in the ring, and a ketone functional group at the 4th position . The “2S,3S” configuration means that the two methyl groups are arranged in a specific three-dimensional orientation .Chemical Reactions Analysis
As a piperidine derivative, this compound could potentially undergo a variety of chemical reactions. The ketone could be reduced to an alcohol or reacted with a variety of nucleophiles. The ring nitrogen could potentially be protonated or alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, boiling point, and reactivity would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Piperidine derivatives are fundamental in organic synthesis, providing a basis for constructing more complex molecules. Studies on diastereoisomeric 1,3-dimethylpiperidin-4-ols demonstrate the importance of stereochemistry in determining the physical and chemical properties of molecules, which is crucial for designing substances with specific biological activities (Casy & Jeffery, 1972). Another research area focuses on the stereo-selective synthesis of cis-3,4-disubstituted piperidines, highlighting the versatility of piperidine scaffolds in medicinal chemistry and the development of new synthetic methodologies (Mollet et al., 2011).
Medicinal Chemistry Applications
Piperidine derivatives are frequently explored for their pharmacological potential. The discovery of nonpeptide agonists for GPR14/urotensin-II receptor, based on piperidine structures, underscores the importance of these compounds in developing new therapeutics (Croston et al., 2002). Such research demonstrates the capability of piperidine derivatives to act as selective agonists, offering a pathway to novel drug discovery.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-2,3-dimethylpiperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-6(2)8-4-3-7(5)9;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUPHDHZEVTANM-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCC1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NCCC1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-fluoro-4-methoxybenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2835578.png)


![N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2835582.png)
![4-[(4-chlorophenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2835583.png)








